synthesis and characterization of Fmoc-glycine-d2
synthesis and characterization of Fmoc-glycine-d2
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-glycine-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2 (Fmoc-glycine-d2), a deuterated derivative of Fmoc-Gly-OH. This isotopically labeled amino acid is a valuable tool in peptide synthesis, proteomics, and metabolic research.[1][2][3] Its primary applications include its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic studies.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-glycine-d2 is presented below.
| Property | Value | Reference |
| CAS Number | 284665-11-8 | |
| Molecular Formula | C₁₇H₁₃D₂NO₄ | [3] |
| Molecular Weight | 299.32 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 174-175 °C | [8] |
| Isotopic Purity | ≥98 atom % D | [3] |
| Storage Temperature | 2-8°C, desiccated, protected from light | [3] |
Synthesis of Fmoc-glycine-d2
The synthesis of Fmoc-glycine-d2 involves two key steps: the deuteration of glycine at the α-carbon, followed by the protection of the amino group with the Fmoc moiety.
Experimental Protocol
Step 1: Synthesis of Glycine-2,2-d2
A common method for the deuteration of the α-carbon of amino acids is through exchange in a deuterated solvent under acidic or basic conditions.
-
Dissolution: Dissolve glycine (1.0 eq) in deuterium oxide (D₂O).
-
pH Adjustment: Adjust the pD of the solution to approximately 10-11 using a suitable base, such as sodium carbonate (Na₂CO₃) or an organic base like pyridine-d5.
-
Heating: Heat the reaction mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange at the α-carbon.
-
Monitoring: Monitor the progress of the deuteration by ¹H NMR spectroscopy, observing the disappearance of the α-proton signal.
-
Isolation: After completion, neutralize the solution with a deuterated acid (e.g., DCl in D₂O) and remove the solvent under reduced pressure to obtain glycine-2,2-d2. The product should be dried thoroughly under high vacuum.
Step 2: N-protection of Glycine-2,2-d2 with Fmoc-Cl
This step follows a standard procedure for the Fmoc protection of amino acids, often referred to as the Schotten-Baumann reaction.
-
Dissolution: Suspend glycine-2,2-d2 (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).
-
Addition of Fmoc-Cl: Cool the mixture in an ice bath and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.0 eq) in a suitable organic solvent, such as dioxane, dropwise with vigorous stirring.[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure complete reaction.[9]
-
Work-up: Dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Fmoc-Cl and other impurities.[9]
-
Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-glycine-d2.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-glycine-d2.
Caption: Synthesis workflow for Fmoc-glycine-d2.
Characterization of Fmoc-glycine-d2
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Fmoc-glycine-d2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and for confirming the isotopic labeling.
-
¹H NMR: The ¹H NMR spectrum of Fmoc-glycine-d2 is expected to be similar to that of non-deuterated Fmoc-glycine, with the notable absence of the singlet corresponding to the α-protons of the glycine moiety. The characteristic signals for the Fmoc group (aromatic protons and the CH and CH₂ protons) should be present.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the α-carbon, confirming the success of the deuteration step.
-
¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbonyl carbon, the α-carbon (which may show a slightly different chemical shift and coupling pattern due to the presence of deuterium), and the carbons of the Fmoc group.
Expected ¹H NMR data for the Fmoc group:
-
~7.8 ppm (d, 2H, aromatic)
-
~7.6 ppm (d, 2H, aromatic)
-
~7.4 ppm (t, 2H, aromatic)
-
~7.3 ppm (t, 2H, aromatic)
-
~4.4 ppm (d, 2H, Fmoc-CH₂)
-
~4.2 ppm (t, 1H, Fmoc-CH)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.
-
Expected Molecular Ion Peak: For Fmoc-glycine-d2, the molecular weight is 299.32 g/mol .[6] In a high-resolution mass spectrum, the molecular ion peak ([M+H]⁺) should be observed at m/z 300.1. A mass shift of +2 compared to the non-deuterated analogue (MW = 297.31 g/mol ) confirms the incorporation of two deuterium atoms.[10]
Melting Point Analysis
The melting point is a useful indicator of purity.
-
Expected Melting Point: The reported melting point for Fmoc-glycine-d2 is in the range of 174-175 °C.[8] This is very close to the melting point of non-deuterated Fmoc-glycine, which is reported to be around 174-175 °C as well.[9]
Caption: Characterization workflow for Fmoc-glycine-d2.
Applications in Research and Development
Fmoc-glycine-d2 is a versatile reagent with several important applications in scientific research and drug development:
-
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated glycine residue at a specific position within a peptide sequence.[2] This can be useful for structural studies by NMR or for altering the metabolic stability of the peptide.
-
Quantitative Proteomics: As a stable isotope-labeled internal standard, it is crucial for accurate quantification of glycine-containing peptides and proteins in complex biological samples using mass spectrometry-based proteomics techniques.[2][4]
-
Metabolic Studies: The deuterium label serves as a tracer to follow the metabolic fate of glycine in various biochemical pathways.[2]
-
Biomolecular NMR: Deuterated compounds can be used in biomolecular NMR studies to simplify complex spectra and aid in structural determination.[3]
Conclusion
The are crucial for its application in advanced research and development. The synthetic route, involving deuteration of glycine followed by N-protection, is straightforward. Rigorous characterization using NMR, mass spectrometry, and melting point analysis ensures the high purity and isotopic enrichment required for its intended applications. The availability of this deuterated amino acid provides researchers with a powerful tool for a wide range of studies, from quantitative proteomics to the investigation of metabolic pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Glycine-ð-Fmoc (2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)(2,2-~2~H_2_)glycine | C17H15NO4 | CID 16213302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 10. Fmoc-Gly-OH(29022-11-5) MS [m.chemicalbook.com]
